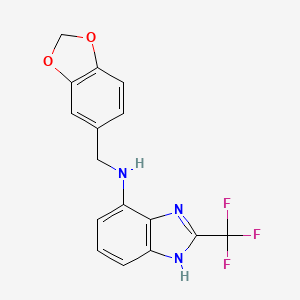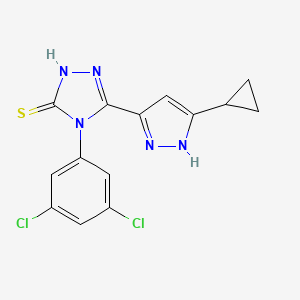![molecular formula C14H13N3O3 B11061202 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile](/img/structure/B11061202.png)
5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile is a complex organic compound that features a pyrrole ring fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzonitrile group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-oxo-2,5-dihydro-1H-pyrrol-3-yl derivatives: These compounds share the pyrrole ring structure and exhibit similar chemical properties.
2-methoxybenzonitrile derivatives: These compounds share the benzonitrile moiety and are used in similar applications.
Uniqueness
What sets 5-[(1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-2-methoxybenzonitrile apart is its unique combination of the pyrrole and benzonitrile groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-[(1-acetyl-5-oxo-2H-pyrrol-3-yl)amino]-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H13N3O3/c1-9(18)17-8-12(6-14(17)19)16-11-3-4-13(20-2)10(5-11)7-15/h3-6,16H,8H2,1-2H3 |
InChI Key |
FVSZAEKFYQLFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC(=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-(Methylimino)bis[1-(thiophen-2-yl)propan-1-one]](/img/structure/B11061123.png)
![4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile](/img/structure/B11061130.png)
![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061135.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061138.png)

![3-[1-{[(2-hydroxyphenyl)carbonyl]amino}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11061154.png)
![4-amino-8-(3-bromophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11061162.png)
![1,3-dimethyl-5-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11061165.png)

![6-methoxy-N-[2-(quinolin-8-yloxy)ethyl]naphthalene-2-carboxamide](/img/structure/B11061181.png)


![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061189.png)
![1-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061196.png)
